Bendroflumethiazide

Hypertension Pharmacology Meta-analysis

Select bendroflumethiazide for its superior potency (1.4 mg yields 10 mmHg SBP reduction vs. 26.4 mg for hydrochlorothiazide)—enabling precise dose-ranging with minimal compound mass. Its negligible carbonic anhydrase inhibition (16% vasorelaxation vs. 74% for HCTZ) makes it the preferred probe for isolating Na⁺-Cl⁻ cotransporter-mediated effects. Validated dual OAT1/OAT3 substrate for transporter studies. Supplied as ≥98% pure crystalline powder with defined solubility (≥64.8 mg/mL DMSO, ≥26.65 mg/mL ethanol). Stable 36 months lyophilized at -20°C.

Molecular Formula C15H14F3N3O4S2
Molecular Weight 421.4 g/mol
CAS No. 73-48-3
Cat. No. B1667986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendroflumethiazide
CAS73-48-3
SynonymsBendroflumethiazide;  Aprinox;  Be 724A;  Bendrofluazide;  Bentride;  Benuron;  Benzy-Rodiuran;  Berkozide;  Bristuron; Centyl; FT 81; Livesan;  Naigaril;  Naturetin;  Neo-Rontyl;  Niagaril;  Orsile;  Pluryl;  Pluryle;  Poliuron;  Rauzide;  Relan Beta;  Salural;  Sinesalin;  Sodiuretic;  Urlea; 
Molecular FormulaC15H14F3N3O4S2
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
InChIInChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)
InChIKeyHDWIHXWEUNVBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility63.2 [ug/mL] (The mean of the results at pH 7.4)
FREELY SOL IN ALC & ACETONE
Insoluble in chloroform, benzene, ether.
In water, 108.3 mg/l at 25 °C.
2.14e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bendroflumethiazide (CAS 73-48-3): A Potent Thiazide Diuretic for Hypertension and Edema Research


Bendroflumethiazide (CAS 73-48-3) is a benzothiadiazine thiazide diuretic that inhibits the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule, promoting natriuresis and diuresis [1]. With a molecular formula of C₁₅H₁₄F₃N₃O₄S₂ and a molecular weight of 421.41 g/mol, it is a weak organic acid characterized by a trifluoromethyl substitution at the 6-position and a benzyl group at the 3-position of the benzothiadiazine ring [2]. While its primary indications include hypertension and edema, its therapeutic utility is defined by markedly higher potency relative to other commonly prescribed thiazide diuretics, enabling effective blood pressure reduction at substantially lower milligram doses [3].

Why Generic Thiazide Substitution Without Quantitative Potency Adjustment Compromises Scientific Validity: The Case for Bendroflumethiazide


Thiazide and thiazide-like diuretics are not interchangeable on a simple milligram-per-milligram basis due to profound differences in intrinsic potency, pharmacokinetic elimination pathways, and off-target molecular interactions [1]. The assumption that all thiazides produce equivalent antihypertensive or metabolic effects at standardized doses has been invalidated by meta-analyses demonstrating marked differences in the dose-response relationships among hydrochlorothiazide, chlorthalidone, and bendroflumethiazide [2]. Specifically, the estimated dose required to reduce systolic blood pressure by 10 mmHg varies substantially across agents [2]. Furthermore, differential absorption profiles, protein binding, renal versus non-renal clearance, and interactions with transporters such as OAT1 and OAT3 further complicate direct substitution [3]. Failure to account for these quantitative differences in experimental design, clinical trial protocols, or batch procurement introduces significant confounding variables and undermines data reproducibility across studies.

Quantitative Differentiation of Bendroflumethiazide (CAS 73-48-3) for Informed Procurement and Assay Selection


Comparative Antihypertensive Potency: Milligrams Required for 10 mmHg Systolic BP Reduction

Bendroflumethiazide demonstrates markedly greater antihypertensive potency than both chlorthalidone and hydrochlorothiazide. A meta-analysis of 26 randomized controlled trials involving 4,683 subjects quantified the dose-response relationship, showing a potency series of bendroflumethiazide > chlorthalidone > hydrochlorothiazide [1]. The estimated dose required to reduce systolic blood pressure by 10 mmHg was 1.4 mg for bendroflumethiazide, compared to 8.6 mg for chlorthalidone and 26.4 mg for hydrochlorothiazide [1].

Hypertension Pharmacology Meta-analysis

Therapeutic Dose Equivalency: Mapping Standard Doses to Comparable Antihypertensive Effect

The relative potency differential translates into therapeutic dose equivalency. Based on the log-linear dose-response meta-regression analysis, the equivalent systolic antihypertensive effect of hydrochlorothiazide 25.0 mg is achieved by 8.0 mg of chlorthalidone and only 1.5 mg of bendroflumethiazide [1]. This confirms that bendroflumethiazide achieves the same blood pressure-lowering outcome at a dose approximately 1/16th that of hydrochlorothiazide and 1/5th that of chlorthalidone.

Hypertension Clinical pharmacology Dose conversion

Gastrointestinal Absorption and Bioavailability: Complete Uptake Without Food Effect

Bendroflumethiazide is completely absorbed (~100% bioavailability) following oral administration, and its uptake from the gastrointestinal tract is not altered by the presence of food [1]. This contrasts with hydrochlorothiazide, which has 65-75% absorption that increases when administered with food, and chlorothiazide, which has poor and variable absorption (10-21%) [1]. The plasma half-life of bendroflumethiazide after low oral doses (2.5-5.0 mg) was 8.9 hours based on a two-compartment pharmacokinetic model [2].

Pharmacokinetics Bioavailability Absorption

Differential Carbonic Anhydrase Inhibition: Minimized Vascular Off-Target Relaxation

Bendroflumethiazide exhibits minimal inhibitory effects on carbonic anhydrase compared to hydrochlorothiazide. In isolated guinea pig mesenteric resistance arteries studied by microvascular myography, bendroflumethiazide produced only 16±8% relaxation of noradrenaline-induced tone, whereas hydrochlorothiazide produced 74±12% relaxation under identical conditions [1]. Furthermore, bendroflumethiazide increased intracellular pH by only 0.06±0.03 units, compared to 0.21±0.04 for hydrochlorothiazide and 0.27±0.07 for acetazolamide [1].

Vascular pharmacology Carbonic anhydrase Off-target effects

Renal Tubular Secretion: Dual Dependency on OAT1 and OAT3 Transporters

Bendroflumethiazide is a substrate for both organic anion transporter 1 (OAT1) and OAT3, which mediate its proximal tubular secretion to reach its site of action in the distal convoluted tubule [1]. Experiments in Oat3 knockout mice revealed that the dose-natriuresis curve for bendroflumethiazide was shifted to the right, indicating impaired secretion, similar to the defect observed in Oat1 knockout mice for furosemide [1]. This dual transporter dependency differs from para-aminohippurate (PAH), which relies primarily on OAT1 [1].

Organic anion transporters Renal pharmacology Drug transport

Research and Industrial Application Scenarios for Bendroflumethiazide (CAS 73-48-3)


Hypertension Model Studies Requiring Precise Dose-Response Calibration

In preclinical hypertension research or clinical trial design, bendroflumethiazide serves as a high-potency thiazide reference compound. The established quantitative dose-response relationship—1.4 mg for a 10 mmHg systolic BP reduction—enables precise dose selection and direct comparison with lower-potency thiazides such as hydrochlorothiazide (26.4 mg for equivalent effect) [1]. This is particularly valuable in studies where compound mass is limiting or where dose-ranging curves require small increments. The double-blind randomized trial showing that bendroflumethiazide 2.5 mg twice daily reduced supine BP by 15/10 mmHg provides a validated benchmark for positive control selection.

Vascular Pharmacology Studies Dissecting Thiazide-Mediated Vasorelaxation Pathways

For investigations examining the direct vascular effects of thiazide diuretics independent of carbonic anhydrase inhibition, bendroflumethiazide is the preferred reagent over hydrochlorothiazide. Its minimal carbonic anhydrase inhibitory activity translates to markedly reduced vasorelaxation (16% vs. 74%) and negligible intracellular alkalinization (ΔpHi 0.06 vs. 0.21) in resistance artery preparations [1]. Researchers seeking to isolate Na⁺-Cl⁻ cotransporter-dependent effects from carbonic anhydrase-mediated KCa channel activation should select bendroflumethiazide as the cleaner pharmacological probe.

Renal Drug Transporter Studies Investigating OAT1/OAT3 Substrate Specificity

Bendroflumethiazide is a validated dual substrate for both OAT1 and OAT3, making it a useful tool compound for investigating organic anion transporter pharmacology. In knockout mouse models, impaired secretion of bendroflumethiazide is observed in both Oat1-/- and Oat3-/- mice, indicating that neither transporter alone fully compensates for the loss of the other [1]. This contrasts with PAH, which relies primarily on OAT1. Researchers evaluating transporter-mediated drug-drug interactions or the functional impact of OAT polymorphisms can utilize bendroflumethiazide as a thiazide-class representative with well-characterized transporter dependency.

Analytical Reference Standard and Method Development for Thiazide Quantification

Due to its high purity (typically ≥98%), well-defined physicochemical properties (melting point 221-223°C, white crystalline powder), and established analytical methods including GLC after extractive alkylation [1], bendroflumethiazide is suitable as a reference standard for method development and validation. Its solubility profile—≥64.8 mg/mL in DMSO, ≥26.65 mg/mL in ethanol, and practically insoluble in water —informs appropriate solvent selection for stock solution preparation. For long-term storage, lyophilized material stored at -20°C under desiccated conditions is stable for up to 36 months [2].

Technical Documentation Hub

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